molecular formula C12H13BrN2OS2 B10878064 4-bromo-N-(thiomorpholin-4-ylcarbonothioyl)benzamide

4-bromo-N-(thiomorpholin-4-ylcarbonothioyl)benzamide

Cat. No.: B10878064
M. Wt: 345.3 g/mol
InChI Key: JPUDLNNULCTYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE is a complex organic compound that features a bromine atom, a thiazinane ring, and a benzamide group

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinane ring to its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C12H13BrN2OS2

Molecular Weight

345.3 g/mol

IUPAC Name

4-bromo-N-(thiomorpholine-4-carbothioyl)benzamide

InChI

InChI=1S/C12H13BrN2OS2/c13-10-3-1-9(2-4-10)11(16)14-12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16,17)

InChI Key

JPUDLNNULCTYMS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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